molecular formula C11H9FN2O2 B1344040 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 288251-66-1

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1344040
CAS No.: 288251-66-1
M. Wt: 220.2 g/mol
InChI Key: VYEZQNYDNQBJNA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of a fluorine atom in the phenyl ring and a carboxylic acid group in the pyrazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated ketone. For instance, the reaction of 4-fluorophenylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the pyrazole derivative with carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced forms such as alcohols or aldehydes.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns.

    1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Chlorine atom instead of fluorine.

    1-(4-fluorophenyl)-5-ethyl-1H-pyrazole-3-carboxylic acid: Ethyl group instead of methyl.

Uniqueness

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of a fluorine atom in the phenyl ring and a carboxylic acid group in the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 288251-66-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological applications, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 288251-66-1

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds are believed to inhibit specific pathways involved in inflammation, making them candidates for pain relief medications.

Table 1: Summary of Anti-inflammatory Studies

StudyCompoundIC₅₀ (µM)Mechanism
This compound15.2COX inhibition
Related pyrazole derivatives20.5Inhibition of TNF-alpha

Anticancer Activity

The pyrazole moiety is recognized for its anticancer potential. Various studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects against colorectal carcinoma (HCT116) and lung carcinoma (A549), compounds with similar structures to this compound showed promising results:

Table 2: Cytotoxicity Results

CompoundCell LineIC₅₀ (µg/mL)Reference
Compound AHCT1166.76
Compound BA549193.93
Compound CHFB4>500

These findings suggest that this compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
  • Induction of Apoptosis : It may promote apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

Research Findings

Recent studies highlight the versatility of pyrazole derivatives in various fields:

  • Pharmaceutical Development : Ongoing research focuses on optimizing these compounds for enhanced potency and selectivity against specific targets.
  • Agricultural Chemistry : Investigations into the herbicidal properties indicate potential applications in pest management strategies.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEZQNYDNQBJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623620
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-66-1
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288251-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Ethyl 1-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate (3 g) was dissolved in a mixed solvent of ethanol (15 ml) and water (15 ml) and sodium hydroxide (0.6 g) was added. The mixture was stirred at a refluxing temperature for 30 min. Ethanol was evaporated and to the residue was added dilute hydrochloric acid. The obtained solid was recrystallized from aqueous methanol solution to give the title compound (2.1 g), melting point: 177° C.
Name
Ethyl 1-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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